1-Methyl-4-(3-nitrophenyl)piperazine
Description
Contextualization within Piperazine (B1678402) Chemistry and Medicinal Science
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple scaffold is a cornerstone in medicinal chemistry due to its versatile nature. The piperazine ring can be found in a multitude of biologically active compounds, where it often imparts favorable physicochemical properties. The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of a molecule's pharmacological profile.
The introduction of a nitrophenyl group to the piperazine core, as seen in 1-methyl-4-(3-nitrophenyl)piperazine, creates a molecule with potential for diverse biological activities. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule. The specific placement of the nitro group on the phenyl ring (ortho, meta, or para) can lead to different biological activities and potencies. While the para-substituted isomer, 1-methyl-4-(4-nitrophenyl)piperazine (B98782), has been mentioned as a reagent in the synthesis of inhibitors for certain cancer-related kinases, specific research applications for the meta-substituted isomer remain less defined in the available literature. chemicalbook.com
Significance of the Piperazine Scaffold in Drug Discovery and Development
The piperazine scaffold is often referred to as a "privileged" structure in drug discovery. This is due to its frequent appearance in a wide array of therapeutic agents with diverse biological targets. The unique properties of the piperazine ring contribute to its prevalence in pharmaceuticals.
Key Attributes of the Piperazine Scaffold:
| Property | Description | Impact on Drug Design |
| Basicity | The nitrogen atoms can be protonated at physiological pH, influencing solubility and receptor interactions. | Can improve aqueous solubility and oral bioavailability. Allows for salt formation. |
| Conformational Flexibility | The ring can adopt various conformations (e.g., chair, boat), allowing it to fit into different binding pockets. | Provides adaptability to various biological targets. |
| Synthetic Accessibility | The piperazine ring is relatively easy to synthesize and modify. | Facilitates the creation of large libraries of compounds for screening. |
| Hydrogen Bonding Capacity | The nitrogen atoms can act as hydrogen bond acceptors, and if protonated, as donors. | Enhances binding affinity to biological targets. |
These properties make the piperazine moiety a valuable tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.
Overview of Research Trajectories for Arylpiperazine Compounds
Arylpiperazines, the class of compounds to which this compound belongs, are a major focus of research, particularly in neuropharmacology and oncology. The general structure of an arylpiperazine allows for systematic modifications to explore structure-activity relationships (SAR).
Major Research Areas for Arylpiperazines:
Central Nervous System (CNS) Disorders: Arylpiperazines are well-known for their interactions with various neurotransmitter receptors, especially serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. rsc.orgfishersci.com This has led to their investigation and development as antidepressants, antipsychotics, and anxiolytics. researchgate.net The specific aryl substitutions play a crucial role in determining the receptor subtype selectivity and the resulting pharmacological effect.
Oncology: Certain arylpiperazine derivatives have been explored as potential anticancer agents. nih.gov Their mechanisms of action can vary, including the inhibition of specific kinases involved in cancer cell proliferation and survival.
Infectious Diseases: Research has also been conducted on the antimicrobial and antifungal activities of arylpiperazine derivatives.
The research trajectory for a specific compound like this compound would likely begin with its synthesis and characterization, followed by screening for biological activity in various assays related to the fields mentioned above. Structure-activity relationship studies, comparing it with its ortho and para isomers, would be a logical step to understand the influence of the nitro group's position on its biological profile. However, at present, detailed research findings specifically for this compound are not extensively reported in the scientific literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(3-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-5-7-13(8-6-12)10-3-2-4-11(9-10)14(15)16/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRKKCDXJIXWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478671 | |
| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148546-97-8 | |
| Record name | 1-methyl-4-(3-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 3 Nitrophenyl Piperazine
Established Synthetic Pathways to 1-Methyl-4-(3-nitrophenyl)piperazine
The primary and most established method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the high reactivity of the nitro-activated aryl halide and the ready availability of the starting materials.
Key Precursors and Starting Materials
The synthesis relies on two principal precursors. The reaction involves the coupling of an activated nitrophenyl group with the piperazine (B1678402) core.
Piperazine Moiety: 1-Methylpiperazine (B117243) is the key nucleophile, providing the substituted piperazine ring.
Nitrophenyl Moiety: An activated 3-nitrophenyl halide, typically 1-chloro-3-nitrobenzene (B92001) or 1-fluoro-3-nitrobenzene , serves as the electrophile. The fluorine-substituted precursor generally offers higher reactivity towards nucleophilic substitution.
Base: An inorganic base, most commonly potassium carbonate (K₂CO₃) or a similar acid scavenger like triethylamine, is required to neutralize the hydrogen halide formed during the reaction.
Solvent: A polar aprotic solvent is used to facilitate the reaction. N,N-Dimethylformamide (DMF) is a frequent choice due to its high boiling point and ability to dissolve the reactants.
Reaction Conditions and Optimizations
The synthesis is typically performed as a one-pot reaction. While specific protocols for the 3-nitro isomer are not extensively detailed in dedicated publications, the conditions are well-established by analogy to the widely reported synthesis of the isomeric 1-methyl-4-(4-nitrophenyl)piperazine (B98782). chemicalbook.comcore.ac.uk The reaction involves stirring 1-methylpiperazine with an equimolar or slight excess of the 3-halonitrobenzene in the presence of a base. Elevated temperatures are necessary to drive the substitution reaction to completion.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Reactants | 1-Methylpiperazine, 1-Halo-3-nitrobenzene | Formation of the C-N bond |
| Base | Potassium Carbonate (K₂CO₃) | Neutralize in-situ generated acid (HCl/HF) |
| Solvent | N,N-Dimethylformamide (DMF) or Ethanol (B145695) | Dissolve reactants and facilitate reaction |
| Temperature | 80–120 °C | Provide activation energy for the SNAr reaction |
| Reaction Time | 3–24 hours | Ensure reaction goes to completion |
Optimization of this pathway typically involves screening different bases, solvents, and reaction temperatures to maximize yield and minimize reaction time. The choice of the leaving group on the nitrophenyl ring (F, Cl, Br) also influences reactivity, with fluoride (B91410) being the most labile in SNAr reactions.
Isolation and Purification Techniques
Post-reaction, a standard aqueous work-up is employed to isolate the crude product. The typical procedure is as follows:
The reaction mixture is cooled to room temperature and poured into a large volume of cold water, which often causes the product to precipitate. chemicalbook.com
The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. core.ac.uk
The combined organic layers are washed with water and brine to remove residual DMF and inorganic salts.
The organic phase is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
The resulting crude solid or oil is then purified. The most common method is column chromatography on silica (B1680970) gel. nih.gov Alternatively, recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, can be employed to obtain the final product in high purity. core.ac.uk
Synthesis of Analogs and Derivatives of this compound
The structure of this compound offers two primary sites for modification: the secondary nitrogen of the piperazine ring (by varying the N-substituent) and the nitrophenyl moiety (by altering or transforming the substituents).
N-Substitution Modifications on the Piperazine Ring
To generate analogs with different N-substituents, a common strategy is to first synthesize the parent secondary amine, 1-(3-nitrophenyl)piperazine (B1334192) , and then introduce various functional groups onto the free nitrogen.
N-Alkylation: 1-(3-nitrophenyl)piperazine can be alkylated using a range of alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate in a solvent such as acetonitrile. mdpi.com To accelerate the reaction with less reactive alkyl chlorides or bromides, a catalytic amount of potassium iodide can be added. kirj.ee This approach allows for the introduction of diverse alkyl and benzyl groups.
N-Acylation: Acyl derivatives can be prepared by reacting 1-(3-nitrophenyl)piperazine with acyl chlorides or anhydrides in an inert solvent. nih.govnih.gov Alternatively, amide bond formation can be achieved through coupling with carboxylic acids using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov
| Modification Type | Reagents | Resulting N-Substituent |
|---|---|---|
| N-Ethylation | Ethyl iodide, K₂CO₃ | -CH₂CH₃ |
| N-Benzylation | Benzyl bromide, K₂CO₃ | -CH₂Ph |
| N-Acetylation | Acetyl chloride or Acetic anhydride | -C(O)CH₃ |
| N-Benzoylation | Benzoyl chloride | -C(O)Ph |
Substituent Variations on the Nitrophenyl Moiety
Modifications to the nitrophenyl ring can be achieved either by starting with differently substituted precursors or by chemically transforming the existing nitro group.
Isomeric Analogs: By applying the same SNAr chemistry described in section 2.1 but using isomeric halonitrobenzenes, analogs such as 1-methyl-4-(2-nitrophenyl)piperazine and 1-methyl-4-(4-nitrophenyl)piperazine can be synthesized from 1-halo-2-nitrobenzene and 1-halo-4-nitrobenzene, respectively. prepchem.comprepchem.com
Multi-substituted Analogs: Starting materials with additional substituents, such as 1-chloro-3,5-dinitrobenzene, can be used to synthesize analogs like 1-methyl-4-(3,5-dinitrophenyl)piperazine . researchgate.net
Chemical Transformation of the Nitro Group: The nitro group is a versatile functional group that can be readily transformed. The most common transformation is its reduction to an amine. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction yields 3-(4-methylpiperazin-1-yl)aniline , a key precursor for further derivatization. iosrjournals.org
Linker Chemistry for Conjugate Formation
The functional architecture of this compound provides a versatile scaffold that can be adapted for use in linker chemistry, particularly for the development of bioconjugates such as antibody-drug conjugates (ADCs). The piperazine ring itself is a common motif in drug design and has been incorporated into linkers to enhance aqueous solubility and modulate pharmacokinetic properties.
The true potential of this compound in conjugate formation lies in the chemical reactivity of the nitro group on the phenyl ring. The nitro moiety can be readily reduced to an amine group (-NH2) through standard chemical transformations, such as catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with reducing agents like tin(II) chloride. This resulting aniline (B41778) derivative is a key intermediate, as the primary aromatic amine serves as a chemical handle for conjugation.
Once converted to its amino form, 1-methyl-4-(3-aminophenyl)piperazine can be attached to various molecular entities, including cytotoxic drugs, targeting ligands, or imaging agents. Common conjugation strategies that can be employed include:
Amide Bond Formation: The amine can react with an activated carboxylic acid (e.g., an NHS ester) on a payload or linker to form a stable amide bond.
Thiourea (B124793) Linkage: Reaction with an isothiocyanate group yields a thiourea linkage, another robust covalent bond used in bioconjugation.
Self-Immolative Spacers: The amine can be connected to a self-immolative spacer, such as para-aminobenzyl alcohol (PABA), which is a common component in cleavable linkers designed to release a drug payload inside a target cell.
Advanced Synthetic Strategies
The synthesis of this compound and its derivatives can be approached through various modern synthetic methodologies, with considerations for stereochemical outcomes and environmental impact.
Stereoselective Synthesis Approaches
For the specific molecule this compound, stereoselective synthesis is not a relevant consideration. The molecule is achiral and does not possess any stereocenters. Both the piperazine ring and the substituted phenyl group are symmetrically attached in a way that does not create chirality.
However, stereoselectivity becomes a critical factor in the synthesis of related substituted piperazine derivatives. For instance, if a substituent were introduced at the 2-, 3-, 5-, or 6-position of the piperazine ring, a chiral center would be created. In such cases, asymmetric synthesis methodologies would be necessary to produce a single enantiomer. These methods often involve the use of chiral auxiliaries, chiral catalysts (e.g., transition metal complexes with chiral ligands), or starting from a chiral pool of materials to control the stereochemical outcome of the reaction.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental footprint. The most probable and common synthetic route is the nucleophilic aromatic substitution (SNA_r) reaction between 1-methylpiperazine and an activated nitroaromatic ring, such as 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene.
Traditional implementations of this reaction often use high-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective but pose environmental and health risks. Green chemistry approaches focus on mitigating these issues:
Solvent Substitution: Replacing hazardous solvents with more benign alternatives is a core principle. Potential green solvents for this synthesis could include ionic liquids, deep eutectic solvents, or even water, depending on the reaction conditions and catalyst used.
Catalysis: The use of catalysts can improve reaction efficiency, allowing for lower temperatures and shorter reaction times, thereby saving energy. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be adapted for arylpiperazine synthesis under more environmentally friendly conditions, sometimes even in aqueous media. chemicalbook.com
Energy Efficiency: Employing alternative energy sources like microwave irradiation or sonochemistry can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with fewer byproducts. chemicalbook.com
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product is crucial. The direct SNA_r reaction has good atom economy, as the main byproduct is a simple salt (e.g., KCl or KF).
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Analytical Characterization Techniques for Synthetic Products
The definitive identification and purity assessment of this compound rely on a combination of modern spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, piperazine, and aromatic protons. The piperazine protons typically appear as two multiplets due to the chair conformation of the ring. The protons on the nitrophenyl ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would include signals for the methyl carbon, two distinct signals for the piperazine ring carbons (those adjacent to the methyl-substituted nitrogen and those adjacent to the aryl-substituted nitrogen), and four signals for the aromatic carbons of the 3-nitrophenyl group.
The following tables provide the predicted chemical shift values (in ppm) for this compound, using deuterated chloroform (B151607) (CDCl₃) as a solvent.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Splitting Pattern |
|---|---|---|
| Ar-H (C2-H) | ~7.75 | t |
| Ar-H (C6-H) | ~7.65 | dd |
| Ar-H (C4-H) | ~7.40 | t |
| Ar-H (C5-H) | ~7.15 | dd |
| Piperazine (-CH₂-N-Ar) | ~3.35 | t |
| Piperazine (-CH₂-N-CH₃) | ~2.60 | t |
| Methyl (-CH₃) | ~2.38 | s |
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|
| Ar-C (C1) | ~152.0 |
| Ar-C (C3) | ~149.0 |
| Ar-C (C5) | ~130.0 |
| Ar-C (C6) | ~118.0 |
| Ar-C (C4) | ~113.0 |
| Ar-C (C2) | ~108.0 |
| Piperazine (-CH₂-N-CH₃) | ~55.0 |
| Piperazine (-CH₂-N-Ar) | ~48.5 |
| Methyl (-CH₃) | ~46.0 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₁H₁₅N₃O₂), the exact molecular weight is 221.26 g/mol .
In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as its protonated molecular ion [M+H]⁺.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 221.26 g/mol |
| Expected [M+H]⁺ Ion | m/z 222.12 |
Under higher energy conditions, such as in Collision-Induced Dissociation (CID) used in MS/MS experiments, characteristic fragmentation of the molecule would occur. The fragmentation of phenylpiperazines typically involves cleavages within the piperazine ring and at the C-N bond connecting the piperazine and phenyl rings. xml-journal.net Common fragmentation pathways would likely lead to the formation of key fragment ions, which can be used to confirm the identity of the compound.
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components: the nitro group, the meta-substituted aromatic ring, the piperazine ring, and the N-methyl group.
The most prominent peaks would be the strong, distinct absorptions from the nitro group. The asymmetric stretching vibration of the N=O bond typically appears in the 1570–1490 cm⁻¹ region, while the symmetric stretch is found in the 1390–1300 cm⁻¹ range. wpmucdn.com The presence of these two strong bands is a clear indicator of the nitro functionality.
The aromatic ring gives rise to several signals. The C-H stretching vibrations of the hydrogens on the benzene ring are expected just above 3000 cm⁻¹, typically between 3100 and 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic ring produce a series of peaks of variable intensity in the 1625–1430 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring (meta-disubstitution) can be inferred from the C-H out-of-plane bending vibrations, which are expected to produce characteristic bands in the 810–750 cm⁻¹ and 725–680 cm⁻¹ regions of the spectrum. wpmucdn.com
The aliphatic components of the molecule, namely the piperazine ring and the methyl group, also have characteristic absorptions. The C-H stretching vibrations of the CH₂ and CH₃ groups are anticipated in the 2960–2850 cm⁻¹ range. pressbooks.pub The C-N stretching vibrations of the tertiary amines (both aryl- and alkyl-amines) will appear in the fingerprint region, typically between 1360 and 1250 cm⁻¹.
The table below summarizes the predicted key IR absorption bands for this compound based on the analysis of its functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | Aryl | 1625 - 1430 | Variable |
| Asymmetric NO₂ Stretch | Nitro | 1570 - 1490 | Strong |
| Symmetric NO₂ Stretch | Nitro | 1390 - 1300 | Strong |
| C-N Stretch | Tertiary Amine | 1360 - 1250 | Medium |
| Aromatic C-H Out-of-Plane Bend | Meta-disubstituted | 810 - 680 | Strong |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, extensive research on closely related compounds, such as various salts of 1-(4-nitrophenyl)piperazine (B103982), provides significant insight into the likely solid-state conformation and packing of the target molecule. nih.govnih.govnih.gov
Studies on salts like 4-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) and 4-(4-nitrophenyl)piperazin-1-ium salicylate (B1505791) consistently show that the piperazine ring adopts a stable chair conformation. nih.govnih.gov This is the lowest energy conformation for six-membered rings, minimizing steric and torsional strain. It is highly probable that the piperazine ring in this compound also exists in this chair form.
In these crystal structures, the nitrophenyl substituent can occupy either an axial or an equatorial position on the piperazinium ring. The equatorial position is generally more common and sterically favored. nih.gov However, studies have also identified instances where the nitrophenyl group is in the rarer axial position, suggesting that crystal packing forces and intermolecular interactions can influence the final conformation. nih.gov For this compound, the N-methyl group would also have a preferred orientation, which would likely be equatorial to minimize steric hindrance.
The crystal packing in these related structures is heavily influenced by a network of intermolecular interactions. In the protonated salts, strong N-H···O and O-H···O hydrogen bonds are primary drivers of the supramolecular assembly, often linking cations and anions into extended chains or sheets. nih.gov Other weaker interactions, such as C-H···O and C-H···π interactions, also play a crucial role in stabilizing the three-dimensional lattice. nih.gov In the neutral this compound, while strong hydrogen bond donors are absent, C-H···O interactions between the piperazine or methyl hydrogens and the oxygen atoms of the nitro group on neighboring molecules would be expected to be significant packing motifs. Additionally, π–π stacking interactions between the nitrophenyl rings could further stabilize the crystal structure. nih.gov
The table below presents representative crystallographic data from a related compound, 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate (B1224709), to illustrate the typical parameters determined in such analyses. nih.gov
| Parameter | Observed Data for 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Piperazine Ring Conformation | Chair |
| Nitrophenyl Substituent Position | Axial |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds |
| Dihedral Angle (Piperazine/Nitrophenyl) | 62.4 (1)° |
This analysis of related structures provides a robust framework for understanding the key structural features that would be expected upon the successful crystallization and X-ray diffraction analysis of this compound.
Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the pharmacological and biological activities of the chemical compound “this compound” within the scope of the requested outline.
The search did not yield any studies on its antimicrobial efficacy against the specified bacterial or fungal strains, its antiviral potential, its in vitro cytotoxicity, or its activity as an inhibitor of EGFR or ALK kinases. While the compound is available from chemical suppliers, this does not correlate with published biological research.
Conversely, significant research exists for the closely related isomer, 1-(4-nitrophenyl)piperazine , and its derivatives. Studies on this alternative compound have described its antibacterial activity against Staphylococcus aureus and mycobacteria strains, as well as its antifungal activity against Bipolaris sorokiniana and Fusarium avenaceum. researchgate.net
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Pharmacological Investigations and Biological Activities of 1 Methyl 4 3 Nitrophenyl Piperazine and Its Derivatives
Anticancer and Antiproliferative Research
Studies on Cell Lines (e.g., NSCLC cell lines, THP-1)
Derivatives of 1-Methyl-4-(3-nitrophenyl)piperazine have been the subject of investigation for their potential anticancer activities, with studies focusing on various human cancer cell lines, including non-small-cell lung cancer (NSCLC) and the human monocytic leukemia cell line, THP-1.
Research has indicated that certain piperazine (B1678402) derivatives exhibit significant antiproliferative effects. For instance, a series of novel vindoline-piperazine conjugates were evaluated for their in vitro activity across 60 human tumor cell lines. rsc.orgeurekaselect.com One of the most effective compounds, a 1-bis(4-fluorophenyl)methyl piperazine derivative connected to vindoline, demonstrated notable activity against the HOP-92 NSCLC cell line, with a GI50 (concentration for 50% growth inhibition) value of 1.35 μM. rsc.orgeurekaselect.com Further studies on methyl piperazine derivatives have explored their cytotoxicity against the A-549 adenocarcinomic human alveolar basal epithelial cell line, another model for NSCLC. drugbank.com One particular compound in this series, A-11, showed an IC50 (concentration for 50% inhibition) value of 5.71 µM against the A-549 cell line. drugbank.com Additionally, the related compound 1-methyl-4-(4-nitrophenyl)piperazine (B98782) has been utilized as a reagent in the development of diaminopyrimidines designed as inhibitors of mutant EGFR tyrosine kinases for the treatment of NSCLC. researchgate.net
The THP-1 cell line, widely used as a model for monocyte and macrophage functions, has also been employed to assess the activity of piperazine derivatives. nih.govnih.gov In one study, new 1-(4-nitrophenyl)piperazine (B103982) derivatives were tested for their in vitro antiproliferative effects on THP-1 cells. nih.gov
| Derivative Class | Cell Line | Cancer Type | Activity Metric | Result |
| Vindoline-piperazine conjugate | HOP-92 | Non-Small-Cell Lung Cancer | GI50 | 1.35 μM rsc.orgeurekaselect.com |
| Phenyl benzamide (B126) (A-11) | A-549 | Non-Small-Cell Lung Cancer | IC50 | 5.71 µM drugbank.com |
| 1-(4-nitrophenyl)piperazine derivative | THP-1 | Human Leukemia | Antiproliferative Activity | Investigated nih.gov |
Neuropharmacological Profiling
The neuropharmacological activities of this compound derivatives have been explored, revealing potential therapeutic applications in neuropsychiatric disorders.
The antidepressant-like properties of piperazine derivatives have been assessed using preclinical models such as the Forced Swim Test (FST), which evaluates behavioral despair in rodents. mdpi.com A study investigating the effects of 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-benzylacetamide, a derivative of the core compound, demonstrated significant antidepressant activity. nih.gov In the FST, this compound was observed to reduce the duration of immobility in mice, an indicator of antidepressant efficacy. The effect was dose-dependent, with the 30mg/kg dose showing a more pronounced reduction in immobility time compared to the 15mg/kg dose. nih.gov This suggests a potential for this class of compounds to modulate behaviors relevant to depression. Other research on different piperazine derivatives has also shown potent antidepressant-like activity in the FST, sometimes stronger than conventional antidepressants like fluoxetine, and suggests the involvement of the serotonergic system. mdpi.com
| Treatment Group | Duration of Immobility (seconds, mean ± SEM) |
| Control (0.9% NaCl) | 250.56 ± 7.2 |
| Diazepam (2mg/kg) | 167.56 ± 5.6 |
| Test drug (15mg/kg) | 236.56 ± 6.98 |
| Test drug (30mg/kg) | 194.56 ± 6.74 |
Data adapted from a study on 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-benzylacetamide in mice. nih.gov
The anxiolytic potential of these compounds has been evaluated using models like the elevated plus maze (EPM) test. The EPM assesses anxiety-related behavior by measuring the animal's tendency to explore open, elevated arms versus enclosed arms. The derivative 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-benzylacetamide was tested in this model and showed potential anxiolytic activity. nih.gov Mice treated with the compound spent more time in the open arms of the maze, which is indicative of a reduction in anxiety. nih.gov The 30mg/kg dose was reported to be more effective than the 15mg/kg dose, suggesting a dose-related response. nih.gov
The neuropharmacological effects of piperazine derivatives are often attributed to their interaction with various neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Many compounds containing the arylpiperazine scaffold are ligands for aminergic G protein-coupled receptors (GPCRs).
Studies have shown that certain piperazine derivatives possess a high affinity for serotonin (B10506) 5-HT1A receptors. For example, some derivatives act as 5-HT1A receptor agonists, which can decrease the extracellular levels of serotonin in the prefrontal cortex. Concurrently, these compounds can interact with dopamine (B1211576) receptors. Research on N-phenylpiperazine analogs has focused on developing ligands with selectivity for D3 versus D2 dopamine receptor subtypes. The ability of some derivatives to act as antagonists at dopamine D2 receptors while also blocking serotonin 5-HT2A receptors is a profile sought after in the development of atypical antipsychotics. The introduction of a methyl group into the alkyl chain of some 1-heteroarylethyl-4-phenyl-piperazines has been shown to increase affinity for the D2 receptor while decreasing affinity for the 5-HT1A receptor. This modulation of affinity for various receptor subtypes highlights the chemical tractability of the piperazine scaffold in designing multi-target ligands for treating central nervous system disorders.
Neuropeptides and their receptors are crucial in regulating a wide range of physiological functions and behaviors, including those related to mood and anxiety. While many piperazine-based antipsychotic drugs are known to interact with aminergic GPCRs, their direct impact on the expression of neuropeptides is an area that is not extensively documented in publicly available literature. Studies have investigated the interaction of piperazine-containing molecules with neuropeptide receptors, such as the attenuation of nociceptin (B549756) effects by a neuropeptide FF analog. However, current research has not established a clear, direct link between this compound or its close derivatives and the modulation of neuropeptide gene expression or synthesis. This represents a gap in the understanding of their complete mechanism of action and an avenue for future investigation.
Other Potential Therapeutic Activities
Beyond their effects on cancer cells and the central nervous system, derivatives of this compound have shown promise in other therapeutic areas.
Anti-inflammatory and Analgesic Activity: Certain piperazine derivatives have been investigated for their anti-inflammatory and anti-nociceptive (pain-relieving) properties. For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was found to reduce paw edema and decrease levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, also demonstrated significant anti-inflammatory and anti-nociceptive effects, which are suggested to be mediated through the serotonergic pathway.
Antimicrobial Activity: The therapeutic potential of this chemical class extends to infectious diseases. Studies on 1-(4-nitrophenyl)piperazine derivatives have demonstrated antibacterial activity against a range of pathogens, including drug-resistant strains. nih.gov These compounds have also been tested for their efficacy against various mycobacterial and fungal strains, indicating a broad spectrum of antimicrobial potential. nih.gov
Anti-inflammatory Properties
Research into piperazine derivatives has revealed their potential as anti-inflammatory agents. Studies on various N-phenyl piperazine derivatives have shown a dose-dependent anti-inflammatory response. biomedpharmajournal.org For instance, certain methyl salicylate (B1505791) derivatives incorporating a piperazine moiety have demonstrated potent anti-inflammatory effects in in vivo models, such as xylol-induced ear edema and carrageenan-induced paw edema in mice. semanticscholar.orgresearchgate.net
In these studies, the anti-inflammatory activity of the tested compounds was often compared to standard drugs like aspirin (B1665792) and indomethacin. semanticscholar.orgresearchgate.net Several derivatives exhibited activity comparable to or even exceeding that of aspirin at similar doses. semanticscholar.org The mechanism of action for some of these derivatives is thought to involve the down-regulation of pro-inflammatory mediators. For example, one potent derivative was found to significantly inhibit the release of lipopolysaccharide (LPS)-induced interleukin (IL)-6 and tumor necrosis factor (TNF)-α, and attenuate the up-regulation of cyclooxygenase (COX)-2 in macrophages.
The anti-inflammatory effects of selected piperazine derivatives are summarized in the table below, showcasing their inhibition of edema in established animal models.
| Compound | Model | Inhibition of Edema (%) | Reference Compound |
| Methyl salicylate derivative M15 | Carrageenan-induced paw edema | Potent activity | Aspirin, Indomethacin |
| Methyl salicylate derivative M16 | Carrageenan-induced paw edema | Potent activity | Aspirin, Indomethacin |
| N-Phenyl piperazine derivative P6 | BSA denaturation technique | ~85-90% (at 500 µg/mL) | Standard control |
| N-Phenyl piperazine derivative P7 | BSA denaturation technique | ~85-90% (at 500 µg/mL) | Standard control |
| N-Phenyl piperazine derivative P22 | BSA denaturation technique | ~85-90% (at 500 µg/mL) | Standard control |
Note: The data represents findings for various piperazine derivatives, not specifically this compound, to illustrate the anti-inflammatory potential of the chemical class.
Anticonvulsant Investigations
The piperazine scaffold has been a subject of interest in the development of new anticonvulsant drugs. A variety of 1,4-substituted piperazine derivatives have been synthesized and evaluated for their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. researchgate.netresearchgate.net These tests are standard models for identifying compounds that may be effective against generalized tonic-clonic seizures and myoclonic seizures, respectively. nih.gov
The results from these investigations have been mixed, with some derivatives showing moderate effectiveness, while others have demonstrated significant anticonvulsant activity. researchgate.net For example, certain derivatives of 3-aryl-pyrrolidine-2,5-dione containing an N-(4-methylpiperazin-1-yl) moiety have shown potent activity in the MES test. nih.gov The structure-activity relationship in these series often indicates that the nature of the substituents on the piperazine and aryl rings plays a crucial role in their anticonvulsant potency. nih.govptfarm.pl
Below is a table summarizing the anticonvulsant activity of representative piperazine derivatives in preclinical models.
| Compound Type | Test Model | Activity |
| 1,4-Disubstituted piperazine derivatives | MES | Moderate protection |
| 1,4-Disubstituted piperazine derivatives | scMet | Moderate protection |
| N-[3-(4-methyl-piperazin-1-yl)propyl]-3-aryl-pyrrolidine-2,5-dione derivatives | MES | ED₅₀ values ranging from 29 to 48 mg/kg |
| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | 6-Hz seizure test | 100% protection at 100 mg/kg |
Note: This table presents data from various studies on piperazine derivatives to highlight the anticonvulsant potential associated with this chemical structure, as specific data for this compound was not available.
Antinociceptive Research and Opioidergic System Involvement
Several studies have explored the antinociceptive (pain-relieving) effects of piperazine derivatives, with a focus on their interaction with the opioidergic system. mdpi.com In vivo studies using models such as the tail-clip, hot-plate, and acetic acid-induced writhing tests have demonstrated that certain piperazine derivatives can produce significant antinociceptive effects. nih.gov
A key aspect of this research has been to elucidate the mechanism of action. The involvement of the opioid system is often investigated by administering naloxone (B1662785), a non-selective opioid receptor antagonist, prior to the test compound. mdpi.com In several instances, the antinociceptive effects of the piperazine derivatives were abolished by naloxone pretreatment, indicating that their activity is mediated through opioid receptors. mdpi.com Further computational studies, such as molecular docking, have suggested that these compounds may interact with µ- and δ-opioid receptors. mdpi.com It has been noted that electron-donating substituents on the phenyl ring of some derivatives seem to enhance binding to these receptors, whereas electron-withdrawing groups like nitro (as in this compound) may decrease this activity. mdpi.com
| Derivative Type | Nociceptive Test | Involvement of Opioidergic System |
| Thiazole-piperazine derivatives | Tail-clip, Hot-plate | Yes, activity blocked by naloxone |
| Thiazole-piperazine derivatives | Acetic acid-induced writhing | Yes, activity blocked by naloxone |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester | Tail flick, Hot plate | Suggested central mechanism involvement |
| 1-Substituted 4-(3-hydroxyphenyl)piperazines | [³⁵S]GTPγS assay | Pure opioid receptor antagonists (μ, δ, κ) |
Note: The table summarizes findings on the antinociceptive properties and opioid system involvement of various piperazine derivatives, as direct experimental data for this compound is limited.
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new antimalarial agents. Piperazine derivatives have been identified as a promising class of compounds in this area. nih.gov Various libraries of substituted piperazine and piperidine (B6355638) derivatives have been screened for their in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov
These screening efforts have identified several derivatives with potent antiplasmodial activity, sometimes in the nanomolar range, and comparable to the efficacy of chloroquine. nih.gov Structure-activity relationship studies have provided insights into the chemical features that influence antimalarial potency. For instance, in a study on piperazine sulfonamides, it was noted that the replacement of a nitrophenyl group resulted in some loss of activity, highlighting the potential role of this moiety in the compound's efficacy. nih.gov
The table below presents the in vitro antimalarial activity of selected piperazine-related derivatives against P. falciparum.
| Compound Series | P. falciparum Strain | IC₅₀ (nM) |
| 1,4-Disubstituted piperidine derivative 13b | 3D7 (sensitive) | 4.19 |
| 1,4-Disubstituted piperidine derivative 13b | W2 (resistant) | 13.30 |
| 1,4-Disubstituted piperidine derivative 12a | W2 (resistant) | 11.6 |
| 1,4-Disubstituted piperidine derivative 12d | 3D7 (sensitive) | 13.64 |
| 1,3,5-Tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene 1m | W2 (resistant) | 70 |
| 1,3,5-Tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene 1m | 3D7 (sensitive) | 60 |
Note: This table includes data for various piperazine and piperidine derivatives to illustrate the potential of this scaffold in antimalarial drug discovery, in the absence of specific data for this compound.
Mechanistic Elucidation of Biological Actions
Receptor Binding Affinity and Selectivity Profiling
No quantitative data from receptor binding assays for 1-Methyl-4-(3-nitrophenyl)piperazine are available in the public domain. Therefore, its binding affinity (typically expressed as Ki or Kd values) for any specific biological receptor has not been determined.
Due to the absence of binding data, there is no information on the specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, or electrostatic forces, between this compound and any receptor.
Enzyme Inhibition Kinetics and Characterization
There are no published studies detailing the IC50 values of this compound against any enzyme.
Without IC50 data or further kinetic studies, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound remains unknown.
Intracellular Target Identification and Validation
No specific intracellular targets for this compound have been identified or validated in the scientific literature.
Sigma1 Protein and Adiponectin Receptor Interactions
Information regarding the interaction of this compound with the Sigma1 protein and adiponectin receptors is not available in the reviewed scientific literature.
Mitochondrial Function Modulation
No studies detailing the effects of this compound on mitochondrial function have been found.
Cellular Pathway Perturbations and Signaling Cascades
There is no available research on the perturbation of cellular pathways or signaling cascades induced by this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituents on Biological Activity
The presence and position of substituents on the aromatic (phenyl) ring are critical determinants of a molecule's biological activity. The nitro group (NO₂), being a strong electron-withdrawing group, significantly alters the electronic properties of the phenyl ring, which can modulate binding affinity to target receptors or enzymes. ontosight.ai
Research on various N-phenylpiperazine derivatives has shown that the position of the nitro group can dramatically impact efficacy. For instance, in a study on the antiproliferative effects of nitrophenyl-containing compounds, a shift of the nitro substituent from the ortho- to the para- position was found to increase the potential to cause this effect. researchgate.net While this study did not specifically use a piperazine (B1678402) linker, it highlights the general principle of positional importance for the nitro group's biological activity. The meta- position, as seen in 1-Methyl-4-(3-nitrophenyl)piperazine, offers a unique electronic and steric profile compared to the ortho- and para- positions, which influences its specific biological activities.
Other aromatic substituents also play a pivotal role. For example, in a series of phenylpiperazine derivatives designed as potential anticancer agents, compounds with two chlorine atoms (at positions 3 and 4) on the phenyl ring exhibited the highest cytotoxicity against both healthy and cancerous cell lines. nih.gov This suggests that the electronic and steric effects of substituents other than the nitro group are key factors in determining biological outcomes. The presence of electron-withdrawing groups is often considered effective for enhancing certain activities, such as acaricidal properties in some phenylpiperazine derivatives. nih.gov
Table 1: Impact of Aromatic Ring Substituents on Biological Activity of Phenylpiperazine Analogs
| Substituent(s) | Position(s) | Observed Effect | Biological Context | Reference(s) |
|---|---|---|---|---|
| Nitro (NO₂) | Shift from ortho to para | Increased potential | Antiproliferative | researchgate.net |
| Dichloro (Cl) | 3 and 4 | Highest cytotoxicity | Anticancer | nih.gov |
The substituent attached to the nitrogen atom of the piperazine ring is another key modulator of activity. In this compound, this is a methyl group. Studies on different classes of piperazine derivatives have demonstrated that the nature of this N-alkyl group can influence potency, selectivity, and even pharmacokinetic properties.
In one study on phenylpiperazine derivatives with acaricidal activity, the N-methyl substituted compound demonstrated excellent efficacy. nih.govresearchgate.net However, elongating the alkyl chain, for instance to a butyl group, led to a decrease in activity, while a bulkier benzyl (B1604629) group maintained good activity. nih.gov This indicates that there is an optimal size and conformation for the N-substituent.
Table 2: Influence of N-Piperazine Substituents on Activity
| N-Substituent | Effect on Activity | Biological Context | Reference(s) |
|---|---|---|---|
| Methyl | High activity | Acaricidal | nih.govresearchgate.net |
| Butyl | Decreased activity | Acaricidal | nih.gov |
| Benzyl | Good activity | Acaricidal | nih.gov |
Conformational Analysis and Pharmacophore Modeling
The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological target. Conformational analysis of piperazine derivatives reveals that the piperazine ring typically adopts a stable chair conformation. dntb.gov.ua The orientation of the nitrophenyl group relative to the piperazine ring can vary, being found in both bisectional and equatorial positions in different crystal structures. dntb.gov.ua In some related 4-phenylpiperazine structures, the phenyl and piperazine rings have been observed to be co-planar. scispace.com For 2-substituted piperazines, the axial conformation is often preferred, as it can place key nitrogen atoms in an orientation that mimics other active compounds like nicotine. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity. nih.gov For a class of compounds, a pharmacophore model serves as a template for designing new, potentially more potent molecules. For example, a pharmacophore model developed for 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists was hypothesized to be helpful for structural optimization. nih.gov These models are constructed either based on the structure of the target protein (structure-based) or a set of known active ligands (ligand-based). nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net By calculating various molecular descriptors (representing properties like size, shape, lipophilicity, and electronic character), QSAR models can predict the activity of novel compounds and highlight the most important structural features for a given biological effect.
Several QSAR studies have been conducted on phenylpiperazine and related derivatives.
A non-linear QSAR study on 4-phenylpiperidine derivatives as mu opioid agonists successfully correlated molecular descriptors with analgesic activities. nih.gov
For a series of phenylpiperazine compounds with anti-proliferative activity against prostate cancer cells, a QSAR model revealed that activity was strongly dependent on descriptors related to molecular shape and electronic properties. researchgate.net
In another study, the effects of mono-substituted 4-phenylpiperazines on the dopaminergic system were modeled, providing a comprehensive understanding of the biological response. researchgate.net
These studies demonstrate the power of QSAR in rationalizing the SAR of phenylpiperazine derivatives and in guiding the design of new analogs with improved properties.
Ligand Design Principles for Enhanced Efficacy and Selectivity
Based on SAR, conformational, and QSAR analyses of phenylpiperazine derivatives, several key principles for ligand design have emerged. The goal is to create molecules that bind with high affinity (efficacy) to their intended target while avoiding off-target interactions (selectivity).
Aromatic Ring Substitution : The strategic placement of electron-withdrawing or electron-donating groups on the phenyl ring is a primary tool for modulating activity. The position (ortho, meta, para) is critical, and multi-substitution (e.g., dichlorination) can offer significant advantages for specific targets. researchgate.netnih.gov
N-Piperazine Substitution : The N-alkyl group on the piperazine ring should be optimized. While a methyl group is often effective, varying its size and lipophilicity can fine-tune pharmacokinetic properties and target engagement. nih.govnih.gov
Conformational Rigidity : Introducing structural constraints to lock the molecule into its "bioactive" conformation can enhance binding affinity by reducing the entropic penalty of binding.
Bitopic Ligand Design : For some targets, such as certain G-protein coupled receptors, ligands can be designed to interact with both the primary (orthosteric) binding site and a secondary (allosteric) site. This "bitopic" binding can lead to greatly enhanced affinity and selectivity, a strategy that has been successfully applied to N-phenylpiperazine analogs targeting dopamine (B1211576) receptors. nih.gov
Pharmacophore-Guided Design : Utilizing an established pharmacophore model for a specific target allows for the rational design of novel scaffolds that retain the key interacting features, increasing the probability of discovering active compounds. nih.govresearchgate.net
By integrating these principles, medicinal chemists can more effectively navigate the complex chemical space of phenylpiperazine derivatives to develop novel therapeutic agents with superior efficacy and selectivity.
Preclinical Efficacy and Safety Assessment
In Vitro Pharmacological Evaluation
In vitro studies are fundamental to the initial characterization of a compound's biological activity. These assays, conducted in a controlled laboratory environment outside of a living organism, provide the first insights into target engagement, potency, and mechanism of action.
Cell-Based Assays for Target Engagement
Cell-based assays are critical for understanding a compound's effects in a biologically relevant context. For piperazine (B1678402) derivatives, these assays are frequently employed to assess potential anticancer activity by measuring cytotoxicity and cell proliferation in various human tumor cell lines.
For instance, novel vindoline-piperazine conjugates have been evaluated for their antiproliferative activity across a panel of 60 human tumor cell lines (NCI60). nih.gov Specific derivatives demonstrated significant growth inhibition, with compounds showing particular potency against breast cancer (MDA-MB-468) and non-small cell lung cancer (HOP-92) cell lines, with GI50 values (concentration required to inhibit cell growth by 50%) in the low micromolar range. nih.govmdpi.com To determine selectivity for cancerous cells over healthy ones, the cytotoxicity of promising compounds is often tested against non-tumor cell lines, such as Chinese hamster ovary (CHO) cells, using assays like the CellTiter-Glo Luminescent Cell Viability Assay. nih.govmdpi.com
Other screening methods include the sulphorhodamine B (SRB) assay, which has been used to screen benzothiazole-piperazine derivatives against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. bilkent.edu.tr Further investigation into the mechanism of action for the most active compounds may involve techniques like Hoechst staining and fluorescence-activated cell sorting (FACS) to determine if cell death occurs via apoptosis and to identify effects on the cell cycle. bilkent.edu.tr
| Compound Class | Assay Type | Cell Line | Endpoint | Observed Result (for Analogs) | Reference |
|---|---|---|---|---|---|
| Vindoline-Piperazine Conjugates | Antiproliferative | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 µM | nih.gov |
| Vindoline-Piperazine Conjugates | Antiproliferative | HOP-92 (Lung Cancer) | GI50 | 1.35 µM | nih.gov |
| Vindoline-Piperazine Conjugates | Cell Viability | CHO (Non-tumor) | IC50 | 2.54 - 10.8 µM | nih.gov |
| Benzothiazole-Piperazine Derivatives | Cytotoxicity | HUH-7, MCF-7, HCT-116 | GI50 | High activity observed | bilkent.edu.tr |
| Piperazine-based compound (AK301) | Mitotic Arrest | HT29 (Colon Cancer) | ED50 | ~115 nM | nih.gov |
Enzyme Activity Assays
Directly measuring a compound's ability to inhibit a specific enzyme is a key step in drug discovery, particularly for establishing a mechanism of action. Nitrophenylpiperazine derivatives have been specifically investigated as potential inhibitors of tyrosinase, an enzyme crucial for melanin production. researchgate.net
In a study of novel 4-nitrophenylpiperazine derivatives, their inhibitory activity against mushroom tyrosinase was evaluated using L-DOPA as a substrate. researchgate.netresearchgate.net The most potent analog, featuring an indole moiety, exhibited significant tyrosinase inhibition with a half-maximal inhibitory concentration (IC50) of 72.55 μM. researchgate.net To understand how the compound interacts with the enzyme, enzyme kinetic analyses are performed. Using Lineweaver-Burk plots, the mode of inhibition for the most potent derivative was determined to be of a mixed type, indicating it can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net
Beyond tyrosinase, other piperazine-based compounds have been evaluated against different enzymatic targets. For example, nitrophenolic analogs are being explored as inhibitors of dopamine (B1211576) metabolic enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase B (MAO-B) for potential application in Parkinson's disease. nih.gov
| Compound Class | Enzyme Target | Endpoint | Result (for Analogs) | Inhibition Mode | Reference |
|---|---|---|---|---|---|
| 4-Nitrophenylpiperazine derivative (4l) | Tyrosinase | IC50 | 72.55 µM | Mixed | researchgate.net |
| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives | Tyrosinase | IC50 | 1.5 - 4.6 µM | Competitive | unica.it |
| Nitrophenolic analog (C12) | Catechol-O-methyltransferase (COMT) | IC50 | 0.37 µM | Not specified | nih.gov |
In Vivo Pharmacological Models
Following promising in vitro results, compounds are advanced to in vivo testing in animal models to assess their efficacy and effects within a complex biological system.
Animal Models for Disease States (e.g., cancer xenografts, infection models, neurological models)
The choice of animal model is dictated by the therapeutic indication suggested by in vitro data. For compounds with demonstrated anticancer activity, efficacy would typically be evaluated in cancer xenograft models, where human tumor cells are implanted into immunocompromised mice.
Behavioral Studies in Animal Models
For compounds expected to act on the central nervous system (CNS), behavioral studies in rodents are essential to characterize their pharmacological profile. Phenylpiperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP), have been extensively studied in various behavioral paradigms. ovid.comnih.gov
These studies assess effects on locomotor activity in open-field tests, hallucinogen-like properties via the head-twitch response in mice, and subjective effects using drug discrimination models where animals are trained to recognize the effects of a specific drug. ovid.comnih.gov Furthermore, potential antidepressant and anxiolytic activities of novel piperazine derivatives have been evaluated using the forced swim test (FST) and the elevated plus-maze (EPM) test, respectively. nih.govtandfonline.com
| Compound Analog | Behavioral Test | Animal Model | Observed Effect | Reference |
|---|---|---|---|---|
| TFMPP | Head-Twitch Response | Mouse | Moderate head-twitch response (hallucinogen-like) | ovid.comnih.gov |
| TFMPP & m-CPP | Locomotor Activity | Mouse | Decreased activity | ovid.com |
| m-CPP | Forced Swim / Tail Suspension | Mouse | Increased immobility (depressant-like) | researchgate.net |
| m-CPP | Defensive/Compulsive Behavior | Rat | Increased defensive and compulsive behaviors | nih.gov |
| Piperazine Derivative (6a) | Forced Swim Test | Mouse | Decreased immobility time (antidepressant-like) | tandfonline.com |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Considerations
The preclinical assessment of a compound is incomplete without an evaluation of its ADMET properties, which are critical for determining its potential as a viable drug candidate. This profile dictates how the substance is processed by and moves through the body.
For new chemical entities like 1-Methyl-4-(3-nitrophenyl)piperazine, ADMET properties are often first predicted using in silico computational tools before being confirmed with experimental assays. nih.govnih.gov These predictive models assess key pharmacokinetic parameters such as:
Absorption: Predicting oral bioavailability and intestinal absorption.
Distribution: Estimating the ability to cross the blood-brain barrier (BBB), which is crucial for CNS-acting drugs, and plasma protein binding.
Metabolism: Identifying potential metabolism by cytochrome P450 (CYP) enzymes, which can influence the drug's half-life and potential for drug-drug interactions.
Excretion: Predicting the primary routes of elimination from the body.
Toxicity: Flagging potential liabilities such as hepatotoxicity, cardiotoxicity, or mutagenicity.
Studies on other novel piperazine and nitroimidazole derivatives have successfully used in silico models to predict these pharmacokinetic properties, demonstrating that the designed compounds fall within acceptable ranges for drug-likeness. nih.govnih.gov However, specific experimental ADMET data for this compound are not available in the reviewed scientific literature.
Metabolic Stability and Metabolite Identification
Direct studies detailing the metabolic stability and metabolite identification of this compound are scarce. However, the metabolism of arylpiperazine derivatives is generally well-characterized and primarily involves oxidative processes mediated by cytochrome P450 (CYP) enzymes in the liver.
General Metabolic Pathways for Arylpiperazines:
N-Dealkylation: A primary metabolic route for many arylpiperazine compounds is the removal of the alkyl group from the piperazine nitrogen. For this compound, this would lead to the formation of 1-(3-nitrophenyl)piperazine (B1334192). This reaction is often catalyzed by CYP3A4 and CYP2D6 enzymes.
Hydroxylation: Aromatic hydroxylation of the phenyl ring or aliphatic hydroxylation of the piperazine ring are also common metabolic transformations. The position of the nitro group on the phenyl ring can influence the site of hydroxylation.
Further Metabolism: The primary metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body.
Table 1: Predicted Major Metabolites of this compound Based on General Arylpiperazine Metabolism
| Predicted Metabolite | Metabolic Reaction | Potential Enzyme(s) Involved |
| 1-(3-nitrophenyl)piperazine | N-Dealkylation | CYP3A4, CYP2D6 |
| Hydroxylated derivatives | Aromatic or Aliphatic Hydroxylation | CYP P450 family |
| Conjugated metabolites | Glucuronidation, Sulfation | UGTs, SULTs |
Preliminary Toxicity Screening (in vitro and in vivo toxicity studies)
Specific in vitro or in vivo toxicity studies for this compound have not been identified in the reviewed literature. However, the toxicological profiles of other piperazine derivatives provide some insights into potential areas of concern.
General Toxicological Profile of Piperazine Derivatives:
Research on various piperazine derivatives has indicated potential for a range of toxicities, including:
Hepatotoxicity: Some piperazine compounds have been shown to cause liver damage.
Cardiotoxicity: Effects on the cardiovascular system have been noted for certain derivatives.
Neurotoxicity: Given that many arylpiperazine compounds are designed to be centrally active, neurotoxic effects are a potential concern.
A study on a series of nitrophenylpiperazine derivatives, designed as tyrosinase inhibitors, did not report on the specific toxicity of the compounds but highlighted their potential for biological activity. The presence of a nitroaromatic group in a molecule can sometimes be associated with genotoxicity, but this would require specific testing for this compound to confirm.
Without dedicated preclinical studies, any discussion of the toxicity of this compound remains speculative and based on the broader class of arylpiperazine compounds. Rigorous in vitro and in vivo toxicological screening would be necessary to establish a safety profile for this specific chemical entity.
Table 2: Potential Toxicological Endpoints for this compound Based on Related Compounds
| Potential Toxicity | Relevant Assays |
| Cytotoxicity | Cell viability assays (e.g., MTT, LDH) in relevant cell lines (e.g., hepatocytes) |
| Genotoxicity | Ames test, micronucleus assay |
| Cardiotoxicity | hERG channel assay, cardiomyocyte viability assays |
| Hepatotoxicity | Assays for liver enzyme leakage, mitochondrial dysfunction in hepatocytes |
| Neurotoxicity | Neuronal cell viability and function assays |
Computational and Theoretical Chemistry Applications
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand), such as 1-methyl-4-(3-nitrophenyl)piperazine, interacts with a macromolecular target, typically a protein or nucleic acid. impactfactor.org These techniques are fundamental in modern drug discovery for visualizing and analyzing binding modes and affinities. impactfactor.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. impactfactor.org For nitrophenylpiperazine derivatives, docking studies have been instrumental in elucidating their interaction patterns within the active sites of various enzymes. nih.govnih.gov For instance, in studies of tyrosinase inhibitors, docking simulations revealed how nitrophenylpiperazine compounds fit within the enzyme's active site. researchgate.net The process involves placing the ligand in various conformations and orientations within the binding pocket and scoring these poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.
These simulations can identify key amino acid residues that are critical for binding. The piperazine (B1678402) ring is noted for providing a balanced combination of rigidity and flexibility, which helps to correctly orient the substituted nitrophenyl group within the active site. nih.gov The nitro group, being an electron-withdrawing substituent, often participates in crucial hydrogen bond interactions that enhance binding affinity. nih.govresearchgate.net
Table 1: Predicted Ligand-Protein Interactions for Phenylpiperazine Scaffolds
| Interaction Type | Interacting Ligand Moiety | Potential Protein Residue Partners | Significance |
|---|---|---|---|
| Hydrogen Bonding | Nitro Group (-NO2) | Aspartate, Histidine, Serine | Anchors the ligand in the binding pocket. |
| Hydrophobic Interactions | Phenyl Ring | Leucine, Isoleucine, Valine, Alanine | Stabilizes the complex through non-polar contacts. nih.gov |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | Orients the aromatic ring within the active site. |
This table is illustrative of typical interactions observed for phenylpiperazine derivatives in computational studies.
Following docking, the strength of the ligand-protein interaction is often quantified by calculating the binding energy. Lower binding energy values typically indicate a more stable and potent inhibitor. For example, in studies of piperazine derivatives, binding affinities have been calculated to be in the range of -7.4 to -7.5 kcal/mol for interactions with DNA, suggesting strong binding potential. bohrium.com
Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are frequently employed to refine binding energy predictions from docking poses. researchgate.net These calculations provide a more accurate estimation of the free energy of binding by considering the solvent effects, which helps in ranking different derivatives and prioritizing them for further development. researchgate.net
In Silico Screening for Novel Targets and Leads
In silico screening, or virtual screening, uses computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. chemdiv.com The this compound scaffold can be used as a query to screen databases like ZINC, ChEMBL, or ChemDiv to find novel lead compounds. chemdiv.com This approach was successfully used in the design of novel tyrosinase inhibitors, where a series of 4-nitrophenylpiperazine derivatives were designed, synthesized, and evaluated based on initial computational screening. nih.govnih.gov
This process allows researchers to explore vast chemical spaces and prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. mdpi.com It accelerates the discovery of lead structures and can help identify potential new biological targets for existing scaffolds. researchgate.net
Chemoinformatics and Database Mining
Chemoinformatics involves the use of computational methods to analyze chemical information. Databases like PubChem are invaluable resources that store chemical structures, properties, and biological activity data. nih.gov These databases can be mined using the chemical structure of this compound, represented by identifiers like SMILES (CN1CCN(CC1)c2cccc(c2)N+[O-]) or InChIKey, to find structurally similar compounds. nih.gov
By analyzing the known biological activities of these similar compounds, researchers can form hypotheses about the potential targets and therapeutic applications of this compound. This data mining approach is a cornerstone of drug repurposing and new target identification.
Prediction of Physicochemical and Biological Parameters (e.g., pKa, Lipophilicity)
Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.netresearchgate.net Predicting these parameters early in the drug discovery process is crucial to avoid costly late-stage failures. researchtrend.net For piperazine derivatives, various in silico models and web servers like SwissADME and pkCSM are employed to estimate key physicochemical and pharmacokinetic properties. researchgate.netnih.gov
These predictions help assess the "drug-likeness" of a compound. researchtrend.net For instance, properties such as lipophilicity (LogP), aqueous solubility (LogS), topological polar surface area (TPSA), and the potential to cross the blood-brain barrier (BBB) are routinely calculated. researchgate.netmdpi.com Models also predict potential issues like inhibition of cytochrome P450 enzymes, which is critical for metabolism, or cardiotoxicity (hERG inhibition). researchgate.net
Table 2: Computationally Predicted Properties for Phenylpiperazine Analogs
| Parameter | Description | Predicted Value Range | Importance |
|---|---|---|---|
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | Mass of one mole of the substance. | 221 - 313 nih.govnih.gov | Influences absorption and distribution. |
| LogP (o/w) | Octanol-water partition coefficient, a measure of lipophilicity. | 1.7 - 3.4 nih.govnih.gov | Affects solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | 52.3 - 61.5 Ų nih.govnih.gov | Correlates with drug transport and BBB penetration. |
| pKa | Acid dissociation constant. | Varies | Determines the ionization state at physiological pH. |
| Biological/ADMET Parameters | |||
| Aqueous Solubility (LogS) | Logarithm of the molar concentration in water. | Varies | Crucial for absorption and formulation. |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High | A prerequisite for oral bioavailability. researchtrend.net |
| BBB Permeant | Ability to cross the blood-brain barrier. | No researchtrend.net | Determines if the compound can act on the central nervous system. |
| CYP Inhibitor (e.g., CYP1A2) | Inhibition of cytochrome P450 enzymes. | No researchtrend.net | Predicts potential for drug-drug interactions. |
| Carcinogenicity | Potential to cause cancer. | Non-carcinogen nih.gov | Critical for safety assessment. |
Note: The values in this table are derived from computational predictions for 1-methyl-4-(4-nitrophenyl)piperazine (B98782) and other nitrophenylpiperazine analogs found in public databases and literature. They serve as representative examples for this class of compounds. nih.govresearchtrend.netnih.gov
Translational Research and Future Perspectives for 1 Methyl 4 3 Nitrophenyl Piperazine
Therapeutic Potential in Disease Management
The unique structural characteristics of 1-methyl-4-(3-nitrophenyl)piperazine, featuring a piperazine (B1678402) ring linked to a nitrophenyl group, position it and its analogues as compounds of significant interest in medicinal chemistry. The piperazine moiety is a recognized "privileged" structure in drug discovery, known for its presence in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with various biological targets. nih.gov The addition of the nitrophenyl group further modulates its electronic and steric properties, opening avenues for diverse pharmacological applications.
Contribution to Antimicrobial Drug Development
The rise of multidrug-resistant microorganisms necessitates the development of novel antimicrobial agents. researchgate.net Compounds incorporating a piperazine ring have shown promise as effective agents against a range of pathogens. nih.govresearchgate.net Research into N-phenylpiperazine derivatives, a class that includes this compound, has revealed their potential in combating both bacterial and fungal infections.
Studies on various 1-(4-nitrophenyl)piperazine (B103982) derivatives have demonstrated notable activity. For instance, certain derivatives have shown high inhibitory activity against Mycobacterium kansasii and Mycobacterium marinum. researchgate.net Another derivative displayed the highest activity against the fungus Fusarium avenaceum. researchgate.net The nitrophenyl substituent on the piperazine ring has been identified as particularly advantageous for promoting both antibacterial and antifungal activity. nih.gov In one study, a derivative featuring a 4-nitrophenyl moiety attached to the piperazine ring demonstrated a bactericidal effect against S. aureus, B. cereus, E. coli, and K. pneumoniae. nih.gov This body of research underscores the potential of the nitrophenylpiperazine scaffold as a foundational structure for creating new antimicrobial drugs to address the challenge of microbial resistance. apjhs.com
Table 1: Antimicrobial Activity of Selected Nitrophenylpiperazine Derivatives
| Compound/Derivative | Target Microorganism | Activity Measurement (MIC) | Reference |
|---|---|---|---|
| 1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 µM | researchgate.net |
| 1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 µM | researchgate.net |
| 1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 µM | researchgate.net |
| 1-(2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)-piperazinediium dichloride | F. avenaceum | 14.2 µM | researchgate.net |
Advancements in Oncology Therapeutics
The piperazine heterocycle is a key pharmacophore found in numerous anticancer drugs. nih.gov The structural framework of nitrophenylpiperazine serves as a valuable scaffold for the design of new antitumor agents. Research has focused on creating hybrid molecules that combine the piperazine core with other biologically active motifs, such as 1,2,3-triazoles and 4-nitroimidazoles, to enhance antiproliferative potency.
Table 2: In Vitro Anticancer Activity of Hybrid Nitroimidazole-Piperazine Derivatives
| Compound | Cell Line | Activity Measurement (IC₅₀) | Reference |
|---|---|---|---|
| Compound 9g | MCF-7 (Breast Cancer) | 2.00 ± 0.03 µM | nih.gov |
| Compound 9k | MCF-7 (Breast Cancer) | 5.00 ± 0.01 µM | nih.gov |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 0.64 µM | nih.gov |
Neuropsychiatric Disorder Interventions
Phenylpiperazine derivatives are well-established scaffolds in the development of drugs targeting the central nervous system (CNS), including treatments for neuropsychiatric and neurodegenerative conditions like Parkinson's and Alzheimer's disease. mdpi.com The ability of these compounds to interact with key enzymes and receptors in the brain makes them valuable candidates for therapeutic intervention.
Research into N-methyl-piperazine chalcones has identified compounds that act as dual inhibitors of Monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), both of which are important targets in the treatment of neurodegenerative diseases. mdpi.com For example, a 3-trifluoromethyl-4-fluorinated derivative (compound 2k) showed highly selective inhibition against MAO-B and also effectively inhibited AChE. mdpi.com Another compound, promethazine, which shares structural similarities, has been shown to be a strong neuroprotective agent, capable of protecting dopaminergic neurons against toxicity in an animal model of Parkinson's disease. nih.gov The core piperazine structure is fundamental to these activities, suggesting that derivatives like this compound could be further investigated for their potential to modulate CNS targets and offer therapeutic benefits for complex neurological disorders.
Role as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.gov To qualify as a probe, a compound should ideally exhibit high affinity for its primary target (typically below 100 nM) and significant selectivity (at least tenfold) over related targets. nih.gov The phenylpiperazine scaffold, central to this compound, is known to bind to a variety of receptors and enzymes within the CNS. This inherent binding capability makes it a suitable foundation for developing highly selective ligands that can serve as chemical probes. By systematically modifying the substitutions on the phenyl and piperazine rings, researchers can fine-tune the molecule's affinity and selectivity for a single biological target. A molecule like this compound, or a close analogue, could therefore be optimized to serve as a chemical probe to investigate the physiological and pathological roles of a specific enzyme or receptor, thereby elucidating complex biological pathways without the confounding effects of off-target interactions.
Radiopharmaceutical Development (e.g., Imaging Probes)
The development of radiopharmaceuticals for brain imaging is a critical area of nuclear medicine, enabling the non-invasive study of neurological processes and diseases. Phenylpiperazine-based structures are excellent candidates for this purpose due to their ability to cross the blood-brain barrier and their synthetic versatility, which allows for the incorporation of radioisotopes.
A study focused on a series of radioiodinated 1-alkyl-4-phenylpiperazines demonstrated their potential as brain-imaging agents. nih.gov The researchers found that the 1-N-butyl derivative, when labeled with iodine-131, possessed a favorable combination of brain uptake, retention, and selectivity. nih.gov Imaging studies in animal models supported the potential of this agent for brain imaging applications. nih.gov This research establishes the phenylpiperazine skeleton as a viable platform for developing imaging probes. By incorporating a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18, onto the this compound structure, it could potentially be developed into a novel PET (Positron Emission Tomography) tracer for visualizing specific targets within the brain. nih.gov
Emerging Research Areas and Unexplored Pharmacological Niches
The versatility of the this compound scaffold opens up several emerging areas for future research. Beyond its established potential in antimicrobial, anticancer, and neurological applications, there are unexplored pharmacological niches where this compound and its derivatives could prove valuable.
Future research could focus on:
Multi-Target Ligands: Designing molecules based on this scaffold that can simultaneously modulate multiple targets involved in a complex disease, such as cancer or Alzheimer's disease. This approach could lead to more effective therapies with improved efficacy.
Theranostic Agents: Combining the therapeutic properties of the nitrophenylpiperazine core with its potential as an imaging agent. By labeling a therapeutically active derivative with a suitable radioisotope, it may be possible to create a "theranostic" agent that allows for simultaneous diagnosis, treatment monitoring, and therapy.
Targeting Protein-Protein Interactions: Exploring the potential of more complex derivatives to inhibit specific protein-protein interactions that are implicated in disease but are often considered "undruggable" by traditional small molecules.
Modulation of Inflammatory Pathways: Investigating the anti-inflammatory potential of this chemical class, as many piperazine-containing drugs exhibit effects on inflammatory signaling pathways.
By exploring these and other novel applications, the full pharmacological potential of the this compound chemical framework can be further elucidated.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-nitrophenyl)piperazine |
| 1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride |
| 1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichloride |
| 1-(2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)-piperazinediium dichloride |
| Doxorubicin |
| Cisplatin |
| Promethazine |
Challenges and Opportunities in the Development of Piperazine-Based Therapeutics
The piperazine ring is a prevalent N-heterocyclic scaffold found in numerous FDA-approved pharmaceuticals, making it a "privileged scaffold" in drug discovery. nih.govnih.gov This prevalence highlights the vast opportunities for developing new therapeutics, while also underscoring the challenges that need to be navigated during the drug development process.
Challenges:
One of the primary challenges in the development of novel piperazine-based therapeutics lies in their synthesis and structural modification. nih.gov Traditionally, the synthesis of piperazine derivatives with substitutions on the carbon atoms of the ring has been a lengthy and inflexible process. nih.gov Key challenges include:
C-H Functionalization: Direct functionalization of the carbon-hydrogen (C-H) bonds on the piperazine ring is difficult. nih.govnih.gov Successful methods used for other nitrogen-containing heterocycles, like piperidines and pyrrolidines, often fail when applied to piperazine substrates. nih.govnih.gov This difficulty limits the ability to create diverse molecular structures for screening and optimization.
Synthesis of Substituted Piperazines: Creating piperazines with specific substituents on the ring's carbon atoms often requires building the ring from scratch (de novo synthesis). nih.gov This approach is often complex and depends heavily on the availability of specific starting materials. nih.gov
Stereochemistry: Introducing and controlling stereochemistry, such as adding a methyl group enantioselectively, remains a significant synthetic hurdle. nih.gov
These synthetic challenges can impede the exploration of the full chemical space around the piperazine scaffold, potentially slowing down the discovery of new drug candidates with improved efficacy and safety profiles.
Opportunities:
Despite the synthetic challenges, the piperazine moiety offers significant opportunities in drug development due to its favorable physicochemical and pharmacological properties. The piperazine ring can impact a molecule's solubility, lipophilicity, and metabolic stability, which are crucial for its pharmacokinetic profile. mdpi.com
The versatility of the piperazine scaffold is demonstrated by its presence in a wide array of therapeutic agents targeting various diseases. researchgate.net This structural motif is a key component in drugs with diverse mechanisms of action.
Table 1: Examples of FDA-Approved Piperazine-Containing Drugs
| Drug Name | Therapeutic Area |
|---|---|
| Imatinib | Oncology (Cancer) |
| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension |
| Indinavir | Antiviral (HIV/AIDS) |
| Gatifloxacin | Antibiotic |
This table showcases the broad therapeutic potential of the piperazine scaffold, as seen in various approved drugs. nih.govmdpi.com
The continued exploration of piperazine derivatives presents numerous opportunities:
Novel Anticancer Agents: The piperazine ring is a core component of many anticancer drugs, and ongoing research focuses on developing new derivatives with enhanced potency and selectivity against various cancer cell lines. tubitak.gov.tr
CNS Disorders: The ability of the piperazine scaffold to interact with various receptors in the central nervous system makes it a promising foundation for developing new treatments for depression, anxiety, and other neurological disorders. researchgate.net
Infectious Diseases: Piperazine derivatives have shown potential as antibacterial, antifungal, and antiviral agents. researchgate.net Further modification of the piperazine core could lead to new antimicrobial drugs to combat resistant pathogens.
The development of innovative synthetic methodologies, such as new catalysts and reaction pathways for C-H functionalization, will be crucial to unlocking the full potential of the piperazine scaffold. nih.govnih.gov Advances in this area will enable chemists to create a wider variety of novel piperazine-containing molecules, increasing the probability of discovering next-generation therapeutics for a multitude of diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Methyl-4-(3-nitrophenyl)piperazine, and what factors influence reaction efficiency?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting substituted nitroaniline derivatives with methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Catalysts like palladium or nickel complexes may enhance coupling efficiency in aryl-amine bond formation . Key factors include solvent polarity (to stabilize intermediates), temperature control (to minimize side reactions), and stoichiometric ratios of reactants. Purification via column chromatography or crystallization ensures high yields (>80%) and purity (>95%) .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer: Structural characterization employs:
- NMR spectroscopy: and NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, piperazine methyl group at δ 2.3–2.5 ppm) .
- Elemental analysis: Matches calculated/observed C, H, N, and O percentages (e.g., CHNO requires C 59.7%, H 6.8%, N 19.0%) .
- Mass spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 222.1) .
Q. What biological activities have been reported for this compound, and what assay methodologies are used?
- Methodological Answer: Preliminary studies on analogous nitrophenyl piperazines reveal:
- Antimicrobial activity: Tested via microdilution assays (MIC values 8–64 µg/mL against S. aureus and E. coli) using broth cultures and resazurin viability staining .
- Receptor binding: Radioligand displacement assays (e.g., dopamine D2/D3 receptors) quantify IC values using -spiperone .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC ~20 µM in HeLa cells) with dose-response curves .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. For example:
- Docking: Predicts binding poses in serotonin 5-HT receptors, highlighting hydrogen bonds between the nitro group and Thr134 .
- Pharmacophore modeling: Identifies critical functional groups (e.g., nitro and methyl groups) for bioactivity using Schrödinger Suite .
- ADMET prediction: Tools like SwissADME estimate logP (2.1) and bioavailability scores to prioritize derivatives .
Q. What experimental strategies resolve contradictions in reported biological activity data for nitrophenyl piperazine derivatives?
- Methodological Answer: Discrepancies (e.g., variable IC values) are addressed by:
- Standardized assays: Replicating conditions (e.g., pH, serum content) across labs to reduce variability .
- Structural analogs: Synthesizing meta- vs. para-nitro isomers to isolate positional effects on activity .
- Orthogonal validation: Combining SPR (surface plasmon resonance) with functional assays (cAMP inhibition) to confirm target engagement .
Q. What are the challenges in optimizing reaction conditions for synthesizing this compound with high enantiomeric purity?
- Methodological Answer: Key challenges include:
- Chiral resolution: Using HPLC with chiral columns (e.g., Chiralpak IA) and polar mobile phases (hexane:isopropanol) to separate enantiomers .
- Catalyst design: Asymmetric catalysis with BINAP-ligated palladium to induce enantioselectivity (>90% ee) .
- Byproduct control: Monitoring nitro reduction side reactions via TLC and quenching with acetic acid to preserve yield .
Q. How do structural modifications at the nitro group position (meta vs. para) affect the physicochemical properties of methyl-nitrophenyl piperazines?
- Methodological Answer: Meta-substitution (3-nitro) vs. para (4-nitro) alters:
- Lipophilicity: logP increases by ~0.3 units for para derivatives due to symmetrical resonance stabilization .
- Solubility: Meta derivatives show higher aqueous solubility (2.1 mg/mL vs. 1.5 mg/mL) due to disrupted crystal packing .
- Bioactivity: Para-nitro analogs exhibit stronger σ-receptor binding (K = 12 nM vs. 45 nM for meta) due to optimal steric alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
